Calcitonin-rat

Übersicht

Beschreibung

Calcitonin is a 32 amino acid peptide hormone secreted by parafollicular cells (also known as C cells) of the thyroid gland in humans and other chordates . It acts to reduce blood calcium (Ca 2+), opposing the effects of parathyroid hormone (PTH) . Calcitonin is an endogenous neuropeptide that exhibits pro-oncogenic, anti-osteoarthritic, and anti-resorptive activities . It induces activation of NF-κB, upregulating expression and activity of fibronectin, MMP-1, MMP-2, and MMP-9 and increasing cell growth in osteosarcoma cells .

Synthesis Analysis

Calcitonin gene-related peptide gene expression in the spontaneously hypertensive rat could be due to decreased synthesis or increased release . The oligonucleotide primers for different fragments of α- and β-CGRP were synthesized on a DNA synthesizer .Molecular Structure Analysis

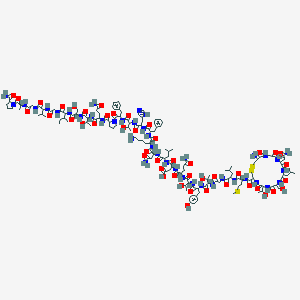

Human calcitonin is a 32-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 7 and a proline-amide group at the C-terminus . Both the bridge and the amide group along with the full amino acid sequence are necessary for calcitonin’s biological activity .Chemical Reactions Analysis

Calcitonin gene-related peptide is a key neurotransmitter in the neuro-immune axis . It decreases the expression of HLA-DR and CD86 by human dendritic cells and dampens dendritic cell-driven T cell-proliferative responses via the type I calcitonin gene-related peptide receptor .Physical And Chemical Properties Analysis

The physical and chemical stability of peptides or protein drugs are important characteristics of biopharmaceutical products . Calcitonin is a polypeptide hormone that participates in diverse physiological functions in humans .Wissenschaftliche Forschungsanwendungen

Bone Regeneration : Calcitonin was investigated for its effectiveness in promoting bone growth in surgical bone defects in rat mandibles. However, bone repair in calcitonin-treated animals was delayed compared to controls, indicating the need for further studies on its impact on bone formation (Almeida et al., 2007).

Regulatory Role in Respiratory Tract : Calcitonin gene-related peptide (CGRP) immunoreactivity in rat lung suggests that CGRP plays a part in the regulatory function of the rat respiratory tract, influencing it through endocrine, paracrine, neurosecretory pathways, or a combination of these (Lauweryns & van Ranst, 1987).

Human Calcitonin Gene-Related Peptide (hCGRP) : The human peptide hCGRP, which shares 89% homology with rat CGRP, was isolated and sequenced. Its presence in medullary thyroid carcinoma (MTC) patients suggests that the tissue distribution may differ from that in rats (Morris et al., 1984).

Marker of Uterine Receptivity : Calcitonin was identified as a potential marker of uterine receptivity during blastocyst implantation in rats, with its expression regulated by progesterone and estrogen (Zhu et al., 1998).

Treatment of Medication Overuse Headache (MOH) : Calcitonin gene-related peptide (CGRP) plays a role in MOH-related migraine, and anti-CGRP antibodies may be a clinical strategy for treating MOH (Kopruszinski et al., 2017).

Role in Osteoarthritis : Calcitonin attenuates cartilage degeneration and nociception in an experimental rat model of osteoarthritis, possibly by increasing cellular TGF-β1 expression in chondrocytes (Wen et al., 2016).

Calcitonin Absorption in Intestines : The effects of protease inhibitors on the absorption of calcitonin from different regions of the intestine in rats were studied, providing insights into improving its absorption (Tozaki et al., 1998).

Antinociceptive Effect : Calcitonin has an antinociceptive effect in ovariectomized rats, potentially involving the central serotonergic system (Takayama et al., 2008).

Metabolic Effects in Newborns : In newborn rats and lambs, calcitonin was shown to regulate nutrient absorption from milk, indicating its role in the regulation of metabolism in newborns (Garel et al., 1975).

Inhibition of Gastric Acid Secretion : Calcitonin gene-related peptide inhibits basal and stimulated gastric acid secretion in rats, suggesting its involvement in gastrointestinal regulation (Lenz et al., 1985).

Safety And Hazards

Zukünftige Richtungen

Trigeminal vascular activation and release of calcitonin gene-related peptide (CGRP) play a pivotal role in the pathogenesis of migraine. This knowledge has led to the development of CGRP (-receptor) therapies. Yet, a substantial proportion of patients do not respond to these treatments . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies with the ultimate aim to pave the way towards a headache-free future for all migraine patients .

Eigenschaften

IUPAC Name |

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGZBUPIVSHGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H228N40O46S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583175 | |

| Record name | PUBCHEM_16133000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcitonin-rat | |

CAS RN |

11118-25-5 | |

| Record name | PUBCHEM_16133000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)